molecular formula C16H27NO5 B2569188 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid CAS No. 2225142-28-7

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid

Cat. No.: B2569188
CAS No.: 2225142-28-7
M. Wt: 313.394
InChI Key: MPYLYOPWDKDUJQ-UHFFFAOYSA-N
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Description

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid is a chemical compound with the molecular formula C16H27NO5. It is a derivative of piperidine and oxane, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-piperidinemethanol with N,N’-dimethylformamide dimethyl acetal in the presence of sodium carbonate to form an intermediate piperidone.

    Introduction of the Boc Group: The intermediate piperidone is then reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group.

    Formation of the Oxane Ring: The Boc-protected piperidine is then reacted with a suitable oxane precursor under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine and oxane rings contribute to the compound’s binding affinity and specificity for its targets, which may include enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid: Similar structure but with a benzoic acid moiety instead of an oxane ring.

    1-Boc-4-(piperidin-4-yl)piperazine: Contains a piperazine ring instead of an oxane ring.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]benzoate: Features a boronate ester group.

Uniqueness

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid is unique due to its combination of a Boc-protected piperidine ring and an oxane ring, which provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-8-4-12(5-9-17)16(13(18)19)6-10-21-11-7-16/h12H,4-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYLYOPWDKDUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225142-28-7
Record name 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid
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